molecular formula C16H16ClF3N4O2 B2429003 2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034537-82-9

2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2429003
CAS No.: 2034537-82-9
M. Wt: 388.78
InChI Key: IHZLZXAEVBFNKK-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules that include 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . It’s worth noting that compounds with similar structures have been studied for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The target molecules were synthesized in excellent yields under mild reaction conditions .

Scientific Research Applications

Synthesis and Biological Assessment

The compound 2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide belongs to the class of fused heterocyclic 1,2,4-triazoles, which have garnered attention due to their varied biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, along with a biological assessment of the synthesized compounds. This approach is applicable for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Modification as a PI3Ks Inhibitor

Research indicates that modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibits remarkable anticancer effects, can be achieved by replacing the acetamide group with an alkylurea moiety. These modifications have led to compounds with potent antiproliferative activities against human cancer cell lines, reduced acute oral toxicity, and efficacy in inhibiting tumor growth in a mice model, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antifungal Activity

A study on the synthesis of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines from 2,3-dichloro-5-(trifluoromethyl)pyridine has revealed that these compounds exhibit weak antifungal activity. This insight broadens the understanding of the biological activities of triazolopyridine derivatives (Yang et al., 2015).

Antimicrobial Properties

A study on the synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines has shown that these compounds, synthesized by oxidative cyclization of corresponding hydrazines, have demonstrated potent antimicrobial activities, indicating their potential as effective antimicrobial agents (Prakash et al., 2011).

Anticonvulsant Activity

In the realm of neurological disorders, research has been conducted on the synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, evaluating their anticonvulsant activity and neurotoxicity. Certain compounds, such as 5-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridine, have shown promising results in tests for anticonvulsant activity (Guan et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential antibacterial properties . Additionally, given the related compound Sitagliptin’s role as a DPP-4 inhibitor, there may be potential for investigating this compound’s use in glucose regulation .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O2/c17-11-2-4-12(5-3-11)26-9-15(25)21-7-14-23-22-13-6-1-10(8-24(13)14)16(18,19)20/h2-5,10H,1,6-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLZXAEVBFNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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